molecular formula C21H24FN3O5S B7692031 1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE CAS No. 878721-32-5

1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7692031
CAS No.: 878721-32-5
M. Wt: 449.5 g/mol
InChI Key: CACBZGIZQALMTM-UHFFFAOYSA-N
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Description

1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethoxy group, a fluorobenzamido group, and a benzenesulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the ethoxy group, and subsequent attachment of the fluorobenzamido and benzenesulfonyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the ethoxy group.

    Amide bond formation: to attach the fluorobenzamido group.

    Sulfonylation reactions: to introduce the benzenesulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group, fluorobenzamido group, and benzenesulfonyl group in the piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-2-30-19-8-7-15(31(28,29)25-11-9-14(10-12-25)20(23)26)13-18(19)24-21(27)16-5-3-4-6-17(16)22/h3-8,13-14H,2,9-12H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBZGIZQALMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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